molecular formula C14H15ClN6OS B2721705 4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034365-51-8

4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride

Cat. No. B2721705
CAS RN: 2034365-51-8
M. Wt: 350.83
InChI Key: YBVYNFANXHXDBO-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrazole, a class of heterocyclic compounds that contain a 5-membered ring of four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure and the conditions under which it’s studied. Tetrazoles are generally stable and exhibit a broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural elucidation of compounds related to "4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride" involve complex chemical reactions, including the refluxing of specific precursor molecules and the characterization through NMR, IR, and Mass spectral studies. For instance, the synthesis of related morpholine derivatives has been achieved by reacting specific thiol compounds with morpholine hydrochloride, followed by crystallization and structural confirmation via single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activity and Applications

Several studies have highlighted the antimicrobial and antifungal effects of morpholine derivatives, indicating their potential as antimicrobial agents. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activity against various strains of microorganisms, making them promising candidates for the development of new antimicrobial substances (H. Yeromina et al., 2019). Additionally, morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, indicating their utility in inhibiting tumor growth in xenograft models (R. Alexander et al., 2008).

Chemical Properties and Interactions

The chemical properties and interactions of morpholine derivatives have been extensively studied, including their reactivity, complexation with metals, and potential as ligands in the formation of coordination compounds. For example, reactions involving morpholine derivatives and specific metal ions result in the formation of complexes that have been structurally characterized, revealing insights into the bonding and electronic properties of these compounds (A. Singh et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some tetrazole derivatives have been found to exhibit cytotoxic effects against certain cancer cell lines, potentially by inducing apoptosis .

Future Directions

The future directions for research into this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the medicinal potential of tetrazole derivatives, it could be of interest in the field of drug discovery .

properties

IUPAC Name

4-[4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS.ClH/c1-2-11(8-12(3-1)20-10-15-17-18-20)13-9-22-14(16-13)19-4-6-21-7-5-19;/h1-3,8-10H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVYNFANXHXDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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